Cas no 872785-39-2 (1-Benzyl-2,3-dihydro-1H-indene-1-carboxylic acid)

1-Benzyl-2,3-dihydro-1H-indene-1-carboxylic acid is a synthetic organic compound featuring a benzyl-substituted indane core with a carboxylic acid functional group. Its unique structure makes it a valuable intermediate in pharmaceutical and fine chemical synthesis, particularly in the development of bioactive molecules. The compound's rigid indane scaffold provides steric and electronic properties that can enhance binding affinity in drug design. Its carboxylic acid group allows for further derivatization, enabling the creation of amides, esters, or other functionalized derivatives. This versatility makes it useful in medicinal chemistry research, where it may serve as a precursor for potential therapeutic agents targeting inflammation, CNS disorders, or other biological pathways.
1-Benzyl-2,3-dihydro-1H-indene-1-carboxylic acid structure
872785-39-2 structure
Product Name:1-Benzyl-2,3-dihydro-1H-indene-1-carboxylic acid
CAS No:872785-39-2
MF:C17H16O2
MW:252.307744979858
CID:2103864
PubChem ID:65407003
Update Time:2025-05-20

1-Benzyl-2,3-dihydro-1H-indene-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-benzyl-2,3-dihydro-1H-indene-1-carboxylic acid
    • 1-benzylindane-1-carboxylic acid
    • DVUFWAJSVZUQTP-UHFFFAOYSA-N
    • 1-Benzyl-2,3-dihydro-1H-indene-1-carboxylic acid
    • Inchi: 1S/C17H16O2/c18-16(19)17(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-15(14)17/h1-9H,10-12H2,(H,18,19)
    • InChI Key: DVUFWAJSVZUQTP-UHFFFAOYSA-N
    • SMILES: OC(C1(CC2C=CC=CC=2)C2C=CC=CC=2CC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 332
  • Topological Polar Surface Area: 37.3

1-Benzyl-2,3-dihydro-1H-indene-1-carboxylic acid Pricemore >>

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Enamine
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1-Benzyl-2,3-dihydro-1H-indene-1-carboxylic acid Related Literature

Additional information on 1-Benzyl-2,3-dihydro-1H-indene-1-carboxylic acid

Comprehensive Guide to 1-Benzyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS No. 872785-39-2): Properties, Applications, and Industry Insights

1-Benzyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS No. 872785-39-2) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This indene derivative, characterized by a benzyl group and a carboxylic acid functional group, serves as a versatile intermediate in synthetic chemistry. Its molecular framework combines aromatic and aliphatic properties, making it valuable for designing bioactive molecules. Researchers are particularly interested in its potential role as a building block for drug discovery, especially in developing small molecule therapeutics targeting inflammatory pathways.

The compound's chemical stability and modifiable functional groups have positioned it as a subject of study in medicinal chemistry applications. Recent literature suggests its utility in creating enzyme inhibitors, with particular relevance to cyclooxygenase (COX) modulation – a hot topic in pain management research. The indene core structure provides a rigid scaffold that can enhance binding affinity when incorporated into larger molecular systems, a property highly sought after in rational drug design approaches.

From a synthetic perspective, CAS 872785-39-2 offers multiple sites for structural modification, allowing chemists to explore diverse structure-activity relationships. The carboxylic acid moiety enables easy conjugation with amines or alcohols, facilitating the creation of amides or esters – common strategies in prodrug development. These characteristics align with current industry trends favoring modular synthesis and fragment-based drug discovery, addressing the growing demand for efficient lead optimization processes.

Analytical studies reveal that 1-Benzyl-2,3-dihydro-1H-indene-1-carboxylic acid exhibits favorable physicochemical properties for pharmaceutical applications, including moderate solubility in organic solvents and thermal stability up to 200°C. These traits make it suitable for various formulation development scenarios. The compound's chromatographic behavior has been well-characterized, with established HPLC methods for purity assessment – crucial information for quality control in GMP-compliant synthesis.

Emerging applications extend beyond pharmaceuticals. The compound's aromatic system shows promise in material science, particularly in developing organic semiconductors and liquid crystal compositions. Its ability to participate in π-π stacking interactions makes it interesting for designing molecular assemblies with tailored electronic properties. This dual applicability in life sciences and advanced materials reflects the growing convergence between these disciplines.

Safety profiles and handling protocols for CAS 872785-39-2 follow standard organic compound procedures. While not classified as hazardous, proper laboratory practices including ventilation and personal protective equipment are recommended during manipulation. The compound's environmental fate has been studied, showing moderate biodegradability under aerobic conditions – an important consideration for green chemistry initiatives.

The commercial availability of 1-Benzyl-2,3-dihydro-1H-indene-1-carboxylic acid has increased significantly, with multiple suppliers offering it in research quantities. Pricing trends reflect its growing importance as a specialty chemical, with cost variations depending on purity grades (typically 95%-99%). Current market analysis suggests rising demand from contract research organizations and academic institutions engaged in hit-to-lead optimization programs.

Future research directions may explore its potential in targeted drug delivery systems, leveraging the benzyl group for lipophilic modification of therapeutic agents. The compound's compatibility with click chemistry approaches also opens possibilities for creating bioconjugates – a rapidly expanding field in precision medicine. These developments position CAS 872785-39-2 as a compound to watch in coming years.

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